molecular formula C18H17N3 B411844 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline CAS No. 332867-63-7

4-Phenyl-2-(pyrrolidin-1-yl)quinazoline

Cat. No.: B411844
CAS No.: 332867-63-7
M. Wt: 275.3g/mol
InChI Key: JSAXOTHFRQJSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a phenyl group at the 4-position and a pyrrolidinyl group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Quinazoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural features of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline.

Cellular Effects

Quinazoline derivatives have been reported to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in Pseudomonas aeruginosa . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinazoline derivatives can inhibit the formation of beta-hematin . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-phenyl-2-pyrrolidin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)19-18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAXOTHFRQJSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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